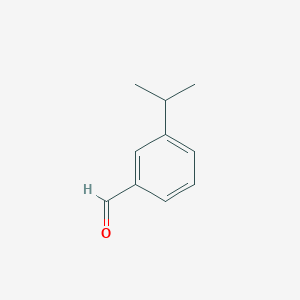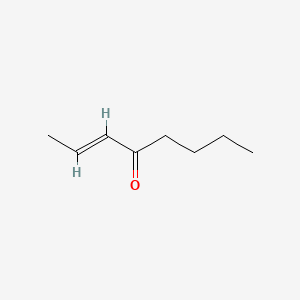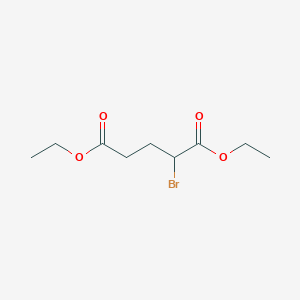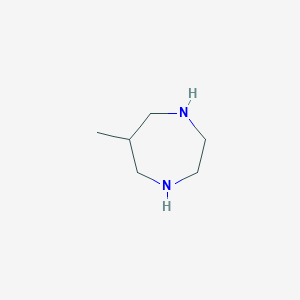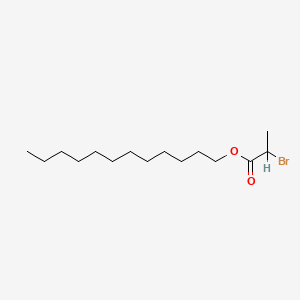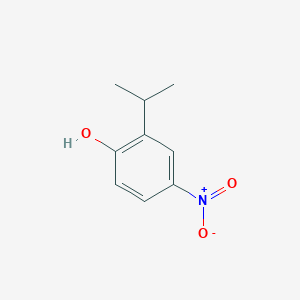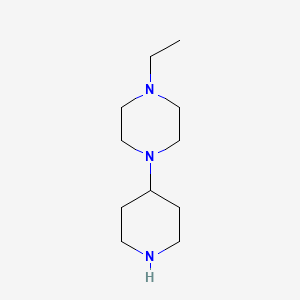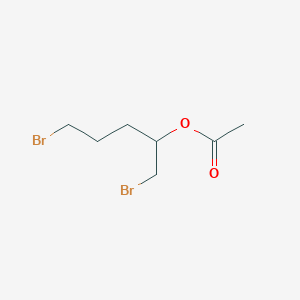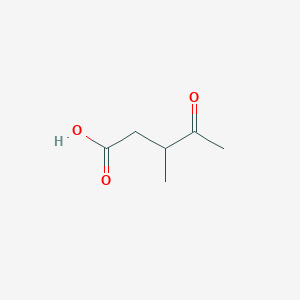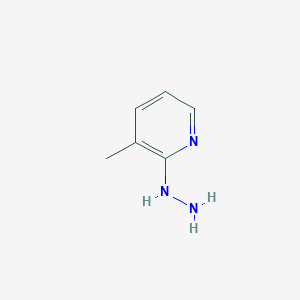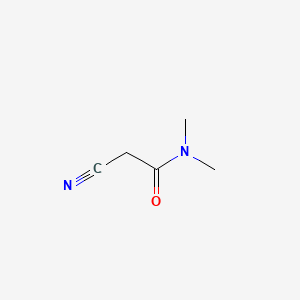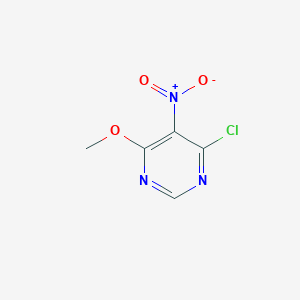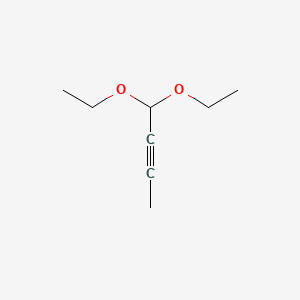
2-BUTYNAL DIETHYL ACETAL
描述
2-BUTYNAL DIETHYL ACETAL, also known as 1,1-Diethoxy-2-butyne, is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . This compound is characterized by the presence of a butynyl group and an acetal functional group, making it a versatile intermediate in organic synthesis.
作用机制
Target of Action
2-Butyn-1-al diethyl acetal, also known as 1,1-diethoxybut-2-yne, primarily targets the respiratory system . It is considered hazardous and can cause irritation to the respiratory system .
Mode of Action
The compound is an acetal, which are usually derived from aldehydes . Acetals have two single-bonded oxygen atoms attached to the same carbon atom . They are stable under basic conditions and can be hydrolyzed back to the carbonyl compound .
Biochemical Pathways
The formation of acetals, such as 2-Butyn-1-al diethyl acetal, involves a nucleophilic addition of an alcohol to the carbonyl group, which initially yields a hydroxy ether called a hemiacetal . This reaction is similar to the hydration reaction and occurs rapidly under acidic conditions . In the presence of acid, a further reaction occurs, leading to the formation of an oxonium ion, which undergoes a second nucleophilic addition of alcohol to yield the protonated acetal . The reaction is completed by the loss of a proton .
Result of Action
The primary result of the action of 2-Butyn-1-al diethyl acetal is irritation to the respiratory system . It’s also worth noting that acetals can act as protecting groups for aldehydes and ketones , which could potentially influence various biochemical reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Butyn-1-al diethyl acetal. For instance, the compound is incompatible with oxidizing agents . It should be stored in a cool, dry condition in a well-sealed container to maintain its stability and efficacy.
生化分析
Biochemical Properties
2-Butyn-1-al diethyl acetal plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it can act as a substrate for certain oxidizing enzymes, leading to the formation of reactive intermediates
Cellular Effects
The effects of 2-Butyn-1-al diethyl acetal on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with specific receptors or enzymes, thereby modulating cellular functions.
Molecular Mechanism
At the molecular level, 2-Butyn-1-al diethyl acetal exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their activation or inhibition . This binding can result in changes in gene expression, enzyme activity, and overall cellular function. Understanding these molecular interactions is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butyn-1-al diethyl acetal can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 2-Butyn-1-al diethyl acetal vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and potential toxic effects . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
2-Butyn-1-al diethyl acetal is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 2-Butyn-1-al diethyl acetal within cells and tissues are critical for its biochemical effects. The compound can interact with specific transporters or binding proteins, affecting its localization and accumulation within cells . Understanding these transport mechanisms is essential for elucidating the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Butyn-1-al diethyl acetal is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions
2-BUTYNAL DIETHYL ACETAL can be synthesized through various methods. One common approach involves the reaction of 2-butyn-1-al with ethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acetal formation being driven by the removal of water .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include continuous distillation to purify the product and ensure high yield and purity .
化学反应分析
Types of Reactions
2-BUTYNAL DIETHYL ACETAL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetal to alcohols or other reduced forms.
Substitution: The acetal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .
科学研究应用
2-BUTYNAL DIETHYL ACETAL has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials
相似化合物的比较
Similar Compounds
2-Butyn-1-ol: This compound is similar in structure but lacks the acetal functional group.
2-Butynal: This compound is the aldehyde form of 2-BUTYNAL DIETHYL ACETAL.
1,1-Diethoxy-2-propyne: Similar to this compound but with a different alkyl group
Uniqueness
This compound is unique due to its acetal functional group, which imparts stability and reactivity under specific conditions. This makes it a valuable intermediate in organic synthesis and various industrial applications .
属性
IUPAC Name |
1,1-diethoxybut-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-7-8(9-5-2)10-6-3/h8H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKVKKSEVMQYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182343 | |
| Record name | 2-Butyn-1-al diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2806-97-5 | |
| Record name | 2-Butyn-1-al diethyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002806975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butyn-1-al diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butyn-1-al diethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the outcome of reacting 2-Butynal diethyl acetal with Lithium Aluminum Hydride?
A1: While the provided abstract doesn't detail the specific results, we can infer the reaction's nature. Lithium Aluminum Hydride is a powerful reducing agent commonly used to reduce polar functional groups like aldehydes, ketones, esters, and amides. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


